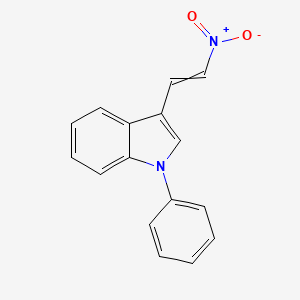

3-(2-Nitroethenyl)-1-phenylindole

Description

3-(2-Nitroethenyl)-1-phenylindole (CAS: 3156-51-2) is a nitro-substituted indole derivative characterized by a phenyl group at position 1 and a nitroethenyl group at position 2. This compound is structurally significant due to its conjugated nitroethenyl moiety, which imparts unique electronic and reactivity properties. It serves as a key intermediate in synthesizing agrochemicals, pharmaceuticals, and antifungal agents .

Properties

CAS No. |

63050-02-2 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

3-[(E)-2-nitroethenyl]-1-phenylindole |

InChI |

InChI=1S/C16H12N2O2/c19-18(20)11-10-13-12-17(14-6-2-1-3-7-14)16-9-5-4-8-15(13)16/h1-12H/b11-10+ |

InChI Key |

JHTQRJSIADSEBT-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitroethenyl)-1-phenylindole typically involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles. This is followed by cyclocondensation with hydrazine or hydroxylamine to furnish pyrazole or isoxazole rings . The use of microwave activation can significantly reduce the reaction time and avoid the need for protection of the indole nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitroethenyl)-1-phenylindole undergoes various types of chemical reactions, including:

Michael Addition: This involves the addition of nucleophiles to the nitroethenyl group, forming new carbon-carbon bonds.

Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures.

Dimerization: Under certain conditions, the compound can undergo dimerization to form more complex structures.

Common Reagents and Conditions

Michael Addition: Common reagents include 1,3-dicarbonyl compounds, and the reaction is often catalyzed by bases such as sodium methylate.

Cycloaddition Reactions: These reactions typically require the presence of a dienophile and can be catalyzed by Lewis acids like aluminum chloride.

Major Products Formed

Scientific Research Applications

3-(2-Nitroethenyl)-1-phenylindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-nitroethenyl)-1-phenylindole involves its ability to participate in nucleophilic addition reactions. The nitro group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . This reactivity is crucial for its biological activities, such as antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₆H₁₂N₂O₂

- Molecular Weight : 264.28 g/mol

- LogP : 2.81 (indicative of moderate lipophilicity)

- Polar Surface Area (PSA) : 85.4 Ų (suggesting moderate polarity due to nitro and indole groups) .

The nitroethenyl group enhances electrophilicity, making the compound reactive toward nucleophiles, which is exploited in cross-coupling reactions and polymer synthesis .

Structural Analogues: Nitroethenyl-Substituted Indoles

a. 3-[(E)-2-Nitroethenyl]-1H-indole-5-carbonitrile

- Molecular Formula : C₁₁H₇N₃O₂

- Molecular Weight : 213.19 g/mol

- Key Differences: A cyano group at position 5 increases polarity (PSA: 97.3 Ų) and electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to 1-phenylindole derivatives. Lower molecular weight and reduced steric hindrance facilitate applications in medicinal chemistry .

b. 3-[(Z)-2-Nitroethenyl]-1H-indole

- CAS : 3156-51-2 (same as the target compound but with Z-configuration).

Phenylindole Derivatives

a. 1-Phenylindole

- Molecular Formula : C₁₄H₁₁N

- Molecular Weight : 193.25 g/mol

- Key Differences :

b. 3-(2-Pyridyl)indole

- Key Differences :

Nitroethenyl-Substituted Aromatic Compounds

a. N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline

- Molecular Formula : C₁₂H₁₆N₂O₂

- Molecular Weight : 220.27 g/mol

- Key Differences: The aniline backbone (vs. Applications: Used in dye synthesis and as a photoactive compound due to nitroethenyl conjugation .

b. 2-Nitro-4-(2-nitroethenyl)-phenol

- Source : Isolated from Salegentibacter sp. T436 (Arctic bacterium) and Sesuvium portulacastrum (salt marsh plant).

- Phenolic hydroxyl group enables hydrogen bonding, enhancing bioavailability compared to indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.